molecular formula C11H18N4O B1395762 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine CAS No. 1023818-09-8

6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine

Cat. No. B1395762
M. Wt: 222.29 g/mol
InChI Key: GEXGKRKNVSWLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine, also known as 6-DMMPA, is a synthetic compound that has been used in a variety of scientific research applications. 6-DMMPA is a derivative of aminopyrimidine, a type of heterocyclic compound that is composed of a nitrogen atom and a ring of carbon atoms. It has been used as a building block for organic synthesis, as well as in a variety of biochemical and physiological experiments.

Scientific Research Applications

Chemical Synthesis and Derivative Studies

A study focused on synthesizing new furochromone pyrimidine derivatives, including compounds similar in structure to 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine, and evaluated their analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).

Tautomerism in Pyrimidine Derivatives

Research on pyrimidine derivatives, which includes structures similar to 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine, showed these compounds can adopt different tautomeric forms, impacting hydrogen-bonding interactions in crystal structures (Gerhardt, Tutughamiarso, & Bolte, 2011).

Ring Transformation in Heterocyclic Compounds

A study investigated ring transformations in reactions involving heterocyclic halogeno compounds with nucleophiles, which could be relevant to the structural manipulation of 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine (Hertog et al., 2010).

Molecular Structure and Vibrational Studies

The synthesis of a derivative with a structure closely related to 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine was carried out, with a focus on its crystal structure and vibrational spectral studies (Luo et al., 2019).

Antihypertensive Activity in Pyrimidine Derivatives

A series of pyrido[2,3-d]pyrimidin-7-amine derivatives, which include similar structures to the compound of interest, were prepared and evaluated for their antihypertensive activity (Bennett et al., 1981).

Kinetic Determination of Aromatic Amines

The kinetics of aromatic amine determination, relevant to compounds like 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine, were explored (Copolovici & Bâldea, 2002).

properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXGKRKNVSWLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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